molecular formula C12H19NO2 B12418806 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4

Cat. No.: B12418806
M. Wt: 213.31 g/mol
InChI Key: KILDIXVMORLKNX-KXGHAPEVSA-N
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Description

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is a deuterated analog of a phenolic compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound has a molecular formula of C12H15D4NO2 and a molecular weight of 213.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound is generally limited due to its specialized use in research. the methods employed in its synthesis can be scaled up for larger batch production if necessary. The key steps involve the preparation of the non-deuterated precursor, followed by deuteration under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying enzyme-catalyzed reactions and metabolic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and kinetic studies. This makes it a valuable tool for researchers seeking to understand complex biochemical processes and develop new therapeutic agents .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

213.31 g/mol

IUPAC Name

2-methoxy-4-[1,1,2,2-tetradeuterio-2-(propan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-9(2)13-7-6-10-4-5-11(14)12(8-10)15-3/h4-5,8-9,13-14H,6-7H2,1-3H3/i6D2,7D2

InChI Key

KILDIXVMORLKNX-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])NC(C)C

Canonical SMILES

CC(C)NCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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